molecular formula C9H9BrClNO2 B13919683 Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate

Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate

Cat. No.: B13919683
M. Wt: 278.53 g/mol
InChI Key: HRDDTRVONPJYSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate is an organic compound with the molecular formula C9H9BrClNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate typically involves the esterification of 3-(5-bromo-2-chloropyridin-4-yl)propanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the bromine or chlorine atoms.

    Reduction: 3-(5-bromo-2-chloropyridin-4-yl)propanol.

    Oxidation: 3-(5-bromo-2-chloropyridin-4-yl)propanoic acid.

Scientific Research Applications

Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromo-2-chloropyridin-4-yl)methanol: A related compound with a hydroxyl group instead of an ester group.

    5-Chloro-3-pyridineboronic acid: Another pyridine derivative with different functional groups.

Uniqueness

Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both bromine and chlorine atoms on the pyridine ring allows for selective substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C9H9BrClNO2

Molecular Weight

278.53 g/mol

IUPAC Name

methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate

InChI

InChI=1S/C9H9BrClNO2/c1-14-9(13)3-2-6-4-8(11)12-5-7(6)10/h4-5H,2-3H2,1H3

InChI Key

HRDDTRVONPJYSL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC(=NC=C1Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.